REACTION_SMILES
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[CH3:1][n:2]1[c:3](=[O:24])[c:4](-[c:13]2[cH:14][c:15]([C:16](=[O:17])[O:18][CH3:19])[cH:20][cH:21][c:22]2[CH3:23])[cH:5][c:6]2[cH:7][n:8][c:9]([CH3:12])[cH:10][c:11]12.[CH3:27][OH:28].[Na+:26].[OH-:25].[OH2:29]>>[CH3:1][n:2]1[c:3](=[O:24])[c:4](-[c:13]2[cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:20][cH:21][c:22]2[CH3:23])[cH:5][c:6]2[cH:7][n:8][c:9]([CH3:12])[cH:10][c:11]12
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Name
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COC(=O)c1ccc(C)c(-c2cc3cnc(C)cc3n(C)c2=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C)c(-c2cc3cnc(C)cc3n(C)c2=O)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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Cc1cc2c(cn1)cc(-c1cc(C(=O)O)ccc1C)c(=O)n2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |